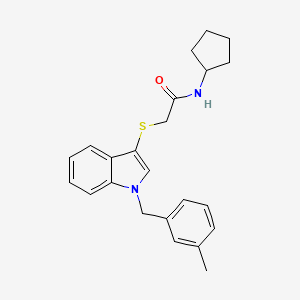

N-cyclopentyl-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide

CAS No.: 896676-66-7

Cat. No.: VC7689417

Molecular Formula: C23H26N2OS

Molecular Weight: 378.53

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 896676-66-7 |

|---|---|

| Molecular Formula | C23H26N2OS |

| Molecular Weight | 378.53 |

| IUPAC Name | N-cyclopentyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide |

| Standard InChI | InChI=1S/C23H26N2OS/c1-17-7-6-8-18(13-17)14-25-15-22(20-11-4-5-12-21(20)25)27-16-23(26)24-19-9-2-3-10-19/h4-8,11-13,15,19H,2-3,9-10,14,16H2,1H3,(H,24,26) |

| Standard InChI Key | SCTIMRXJWYEQGS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-cyclopentyl-2-[1-[(3-methylphenyl)methyl]indol-3-yl]sulfanylacetamide, reflects its complex architecture . Key components include:

-

Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

-

3-Methylbenzyl substitution: A methyl group at the para position of the benzyl moiety attached to the indole nitrogen.

-

Thioether linkage: A sulfur atom bridging the indole’s 3-position and an acetamide group.

-

Cyclopentyl acetamide: A cyclopentane ring connected via an amide bond to the thioacetamide chain.

The SMILES string CC1=CC(=CC=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)NC4CCCC4 and InChIKey SCTIMRXJWYEQGS-UHFFFAOYSA-N provide unambiguous structural identifiers .

Physicochemical Properties

Data collated from PubChem and vendor specifications reveal:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 378.53 g/mol | |

| LogP (Predicted) | ~3.27 (estimated via analogs) | |

| Solubility | Not publicly available |

The absence of solubility data underscores a critical research gap, as this parameter influences bioavailability and formulation design.

Synthesis and Characterization

Synthetic Pathways

While detailed protocols remain proprietary, generalized steps inferred from indole chemistry include:

-

Indole functionalization: Introduction of the 3-methylbenzyl group via alkylation at the indole nitrogen.

-

Thioether formation: Reaction of 3-mercaptoindole intermediates with chloroacetamide derivatives.

-

Cyclopentyl conjugation: Amide coupling between the thioacetic acid and cyclopentylamine.

Optimization of reaction conditions (e.g., temperature, catalysts) is crucial to maximize yield and purity, though specific parameters are undisclosed.

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity:

-

Nuclear Magnetic Resonance (NMR): and NMR spectra resolve proton environments and carbon frameworks, verifying substituent positions.

-

Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak at m/z 378.53 .

-

Infrared (IR) Spectroscopy: Absorption bands near 1650 cm confirm the amide carbonyl group.

Research Gaps and Future Directions

Preclinical Development

-

In vivo efficacy: Rodent models of inflammation (e.g., carrageenan-induced paw edema) are needed to validate anti-inflammatory claims.

-

Toxicology profiles: Acute and chronic toxicity studies must establish safety margins.

-

Formulation optimization: Solubility enhancement via co-crystals or lipid-based carriers could improve bioavailability.

Clinical Translation

-

Phase 0 trials: Microdosing studies using -labeled compound would elucidate human pharmacokinetics.

-

Biomarker identification: Correlating plasma concentrations with COX-2 inhibition could guide dosing regimens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume